molecular formula C13H19NO B2444767 (2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine CAS No. 1450832-45-7

(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine

Cat. No.: B2444767
CAS No.: 1450832-45-7
M. Wt: 205.301
InChI Key: YOHJTVXQVSRDOF-JQWIXIFHSA-N
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Description

(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine is a chiral compound with a piperidine ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 2,6-dimethylpiperidine.

    Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with 2,6-dimethylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.

    Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The major products may include 2-(2-methoxyphenyl)-6-methylpiperidin-4-one.

    Reduction: The major products may include 2-(2-methoxyphenyl)-6-methylpiperidin-4-ol.

    Substitution: The major products may include 2-(2-alkoxyphenyl)-6-methylpiperidine.

Scientific Research Applications

(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine: The enantiomer of the compound with different stereochemistry.

    2-(2-Methoxyphenyl)-6-methylpiperidine: A compound with similar structure but lacking specific stereochemistry.

    2-(2-Methoxyphenyl)piperidine: A compound with a similar aromatic substitution but without the methyl group.

Uniqueness

(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both the methoxy and methyl groups further distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

(2S,6S)-2-(2-methoxyphenyl)-6-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-6-5-8-12(14-10)11-7-3-4-9-13(11)15-2/h3-4,7,9-10,12,14H,5-6,8H2,1-2H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHJTVXQVSRDOF-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H](N1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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